N-(butan-2-yl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide N-(butan-2-yl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251693-36-3
VCID: VC11987477
InChI: InChI=1S/C18H24N2O3S2/c1-6-14(4)19-18(21)17-16(9-10-24-17)25(22,23)20(5)15-8-7-12(2)13(3)11-15/h7-11,14H,6H2,1-5H3,(H,19,21)
SMILES: CCC(C)NC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC(=C(C=C2)C)C
Molecular Formula: C18H24N2O3S2
Molecular Weight: 380.5 g/mol

N-(butan-2-yl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

CAS No.: 1251693-36-3

Cat. No.: VC11987477

Molecular Formula: C18H24N2O3S2

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

N-(butan-2-yl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide - 1251693-36-3

Specification

CAS No. 1251693-36-3
Molecular Formula C18H24N2O3S2
Molecular Weight 380.5 g/mol
IUPAC Name N-butan-2-yl-3-[(3,4-dimethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C18H24N2O3S2/c1-6-14(4)19-18(21)17-16(9-10-24-17)25(22,23)20(5)15-8-7-12(2)13(3)11-15/h7-11,14H,6H2,1-5H3,(H,19,21)
Standard InChI Key MQPYBWDYVVSHQU-UHFFFAOYSA-N
SMILES CCC(C)NC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC(=C(C=C2)C)C
Canonical SMILES CCC(C)NC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC(=C(C=C2)C)C

Introduction

N-(butan-2-yl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound with a molecular formula of C18H24N2O3S2. It belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. This compound is characterized by its unique structural features, including a thiophene ring, a sulfamoyl group, and a carboxamide moiety.

Synthesis and Characterization

The synthesis of N-(butan-2-yl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves a multi-step process starting from thiophene-2-carboxylic acid. The compound can be synthesized by first converting the carboxylic acid into its corresponding amide using butan-2-amine, followed by the introduction of the sulfamoyl group through a reaction with a suitable sulfamoyl chloride derivative.

Characterization of this compound can be achieved using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods help confirm the structure and purity of the synthesized compound.

Biological Activities and Potential Applications

While specific biological activities of N-(butan-2-yl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide have not been extensively reported, thiophene derivatives in general are known for their antimicrobial, antiviral, and anticancer properties. The presence of a sulfamoyl group, which is often associated with biological activity, suggests potential applications in the development of pharmaceuticals.

Potential Biological ActivitiesDescription
Antimicrobial ActivityThiophene derivatives have shown activity against various pathogens.
Anticancer ActivitySome thiophene compounds exhibit anticancer properties, though specific data for this compound is lacking.
Antiviral ActivityThiophene derivatives have been explored for antiviral applications.

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